
N-allyl-N'-(3-methoxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(3-methoxypropyl)ethanediamide, also known as AM-404, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic and anti-inflammatory effects.
Mechanism of Action
N-allyl-N'-(3-methoxypropyl)ethanediamide acts as an inhibitor of the endocannabinoid reuptake transporter, which is responsible for the removal of endocannabinoids from the synaptic cleft. By inhibiting this transporter, N-allyl-N'-(3-methoxypropyl)ethanediamide increases the levels of endocannabinoids, such as anandamide, in the synaptic cleft. Anandamide activates cannabinoid receptors, which are involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to decrease the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(3-methoxypropyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of the endocannabinoid reuptake transporter, which makes it a useful tool for studying the endocannabinoid system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have analgesic and anti-inflammatory effects in animal models, which makes it a potential therapeutic candidate for pain and inflammation. However, there are some limitations to the use of N-allyl-N'-(3-methoxypropyl)ethanediamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in vivo. Furthermore, the effects of N-allyl-N'-(3-methoxypropyl)ethanediamide may vary depending on the animal model and the route of administration.
Future Directions
For the study of N-allyl-N'-(3-methoxypropyl)ethanediamide include the development of novel analogs, investigation of its effects on other physiological systems, and exploration of its potential use in combination with other drugs.
Synthesis Methods
N-allyl-N'-(3-methoxypropyl)ethanediamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methoxypropylamine with ethanediamine to form N-(3-methoxypropyl)ethanediamine. This intermediate is then reacted with allyl chloride to form N-allyl-N'-(3-methoxypropyl)ethanediamine. Finally, N-allyl-N'-(3-methoxypropyl)ethanediamide is obtained by reacting N-allyl-N'-(3-methoxypropyl)ethanediamine with arachidonic acid in the presence of sulfuric acid.
Scientific Research Applications
N-allyl-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3H,1,4-7H2,2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIFEXSEBWJAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

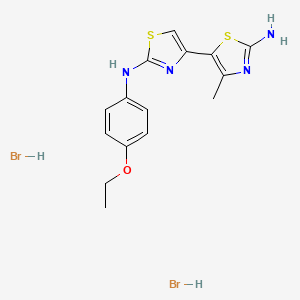
![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)
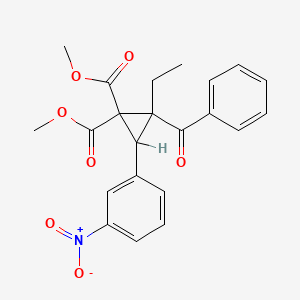
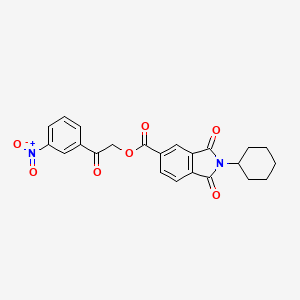
![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)
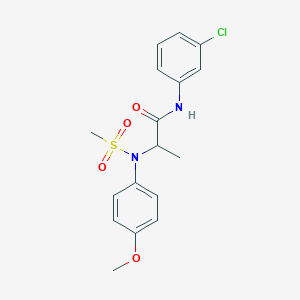
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)
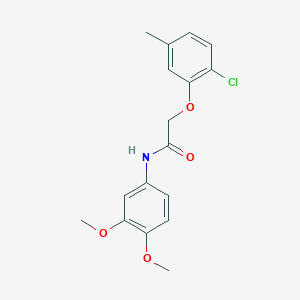

![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
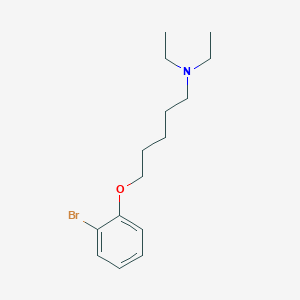
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)